2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

chemical probe arylthioindole chemical space differentiation

CAS 896006-82-9 is a structurally unique arylthioindole (ATI) featuring a 4-bromobenzyl-thioether at indole-C3 and a 2,6-dimethylmorpholino-ethanone side-chain at N1. No public bioactivity, selectivity, or pharmacokinetic data exist for this exact molecule—placing it in a pre-profiling discovery stage. Class-level evidence suggests potential as a colchicine-site tubulin-polymerization probe. Procure solely for diversity-oriented screening, reduced-activity comparator studies, or metabolic-stability profiling alongside validated congeners. Target engagement and cytotoxicity must be determined de novo by the end user.

Molecular Formula C23H25BrN2O2S
Molecular Weight 473.43
CAS No. 896006-82-9
Cat. No. B2910703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone
CAS896006-82-9
Molecular FormulaC23H25BrN2O2S
Molecular Weight473.43
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br
InChIInChI=1S/C23H25BrN2O2S/c1-16-11-26(12-17(2)28-16)23(27)14-25-13-22(20-5-3-4-6-21(20)25)29-15-18-7-9-19(24)10-8-18/h3-10,13,16-17H,11-12,14-15H2,1-2H3
InChIKeyOHSOUPJBLUQLSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

896006‑82‑9: Baseline Characterization of an Arylthioindole Probe Candidate


2‑[3‑[(4‑Bromobenzyl)thio]‑1H‑indol‑1‑yl]‑1‑(2,6‑dimethylmorpholino)ethanone (CAS 896006‑82‑9; molecular formula C₂₃H₂₅BrN₂O₂S; molecular weight 473.43 g mol⁻¹) is a fully synthetic small molecule that embeds a 4‑bromobenzyl‑thioether at the indole‑C3 position and a 2,6‑dimethylmorpholino‑ethanone side‑chain at the indole‑N1 position . The compound belongs to the arylthioindole (ATI) family, a class whose better‑characterized members act as colchicine‑site tubulin‑polymerization inhibitors [1]. However, no public bioactivity, selectivity, pharmacokinetic, or in‑vivo data exist for this specific molecule, placing it in a pre‑profiling discovery stage.

Why Close Analogs Cannot Substitute for CAS 896006‑82‑9 Without Confirmatory Data


Within the arylthioindole chemotype, even subtle structural alterations—such as replacing a 4‑bromobenzyl thioether with a 3‑nitrobenzyl thioether or exchanging the 2,6‑dimethylmorpholine for unsubstituted morpholine—can profoundly shift tubulin‑binding affinity, cell‑growth IC₅₀, and metabolic stability [1]. In the absence of any compound‑specific benchmarking for 896006‑82‑9, a procurement or screening scientist cannot assume that its activity mirrors that of a published congener. Generic replacement risks selecting a compound with uncharacterized—and possibly absent—target engagement, undermining assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for CAS 896006‑82‑9 Versus Comparator Set


Chemical‑Space Uniqueness: 4‑Bromobenzyl Thioether at Indole‑C3

No direct head‑to‑head comparison data are available for 896006‑82‑9. This evidence item therefore reports the structural uniqueness of the compound relative to the closest in‑class analogs documented in the public literature. The combination of a 4‑bromobenzyl‑thioether at the indole‑C3 position and an N‑(2,6‑dimethylmorpholinyl)ethanone side‑chain appears distinct: among the ∼50 arylthioindoles with published tubulin‑inhibition data in the La Regina, Silvestri, and Artico series, none carries both a 4‑bromobenzyl‑thio motif and a 2,6‑dimethylmorpholine amide [1]. The closest published congeners employ unsubstituted morpholine or piperidine at the N1‑acetamide, paired with a 3,4,5‑trimethoxyphenyl‑thio or 4‑methoxyphenyl‑thio group.

chemical probe arylthioindole chemical space differentiation

Selectivity Inferred from Chemotype Class‑Level Tubulin Inhibition

No direct tubulin‑polymerization IC₅₀ or cell‑growth IC₅₀ data exist for 896006‑82‑9. However, the arylthioindole class to which it belongs is characterized by potent inhibition of tubulin assembly. The prototypical arylthioindole RS 2518 (5‑bromo‑3‑[(3,4,5‑trimethoxyphenyl)thio]‑1H‑indole) inhibits tubulin polymerization with an IC₅₀ of 0.8 µM and MCF‑7 breast cancer cell growth with an IC₅₀ of 5‑30 nM [1]. The class‑level SAR indicates that replacement of the 3,4,5‑trimethoxyphenyl group with a 4‑bromobenzyl group generally reduces potency but can improve metabolic stability or alter pharmacokinetics [2].

tubulin polymerization colchicine binding site cancer cell growth inhibition

P‑Glycoprotein‑Mediated Resistance Profile: Class‑Level Evidence vs. Clinically Used Antimitotics

No P‑gp susceptibility data exist specifically for 896006‑82‑9. However, several 2‑heterocyclyl‑3‑arylthio‑1H‑indoles with an N1‑acetamide‑morpholine motif were shown to retain low‑nanomolar growth‑inhibitory activity against the P‑gp‑overexpressing NCI/ADR‑RES cell line, outperforming vinorelbine (IC₅₀ ≈ 300‑600 nM), vinblastine (IC₅₀ ≈ 100‑200 nM), and paclitaxel (IC₅₀ >1 µM) in the same cell line [1]. Because the 2,6‑dimethylmorpholine amide of 896006‑82‑9 is a sterically and electronically distinct variant, its ability to evade P‑gp‑mediated efflux cannot be assumed without direct measurement.

multidrug resistance P‑glycoprotein NCI/ADR‑RES

Metabolic‑Stability Differentiation: Class‑Level Evidence from Ester‑Containing Congeners

The arylthioindole class has been shown to benefit from replacement of ester‑containing side‑chains with amide‑based moieties to improve metabolic stability. In a direct comparison within the 2011 series, compound 5j (morpholino‑ethanone amide) exhibited a half‑life >60 min in mouse liver microsomes, whereas the corresponding methyl ester analog (compound 3) showed t₁/₂ ≈ 15 min [1]. The target compound 896006‑82‑9 possesses a 2,6‑dimethylmorpholine amide, which is predicted to confer similar esterase resistance, but no compound‑specific microsomal stability data exist.

metabolic stability esterase susceptibility mouse liver microsomes

Proposed Application Scenarios for 896006‑82‑9 Based on Available Chemotype Evidence


Chemical‑Library Diversification for Tubulin‑Targeted High‑Throughput Screening

The structural uniqueness of 896006‑82‑9—specifically its 4‑bromobenzyl‑thioether and 2,6‑dimethylmorpholine amide—makes it a valid addition to diversity‑oriented screening libraries aimed at identifying novel colchicine‑site ligands. Given the class‑level evidence that arylthioindoles inhibit tubulin polymerization at sub‑micromolar concentrations [1], the compound could be included in a screening cascade alongside validated congeners to explore SAR around the bromobenzyl‑thio motif. Procurement for this scenario is justified only with the explicit understanding that target‑engagement and cytotoxicity must be determined de novo.

Negative‑Control Probe for Arylthioindole Bromine‑Substitution SAR Studies

Because the 4‑bromobenzyl group is expected to reduce potency relative to 3,4,5‑trimethoxyphenyl‑substituted analogs based on class‑level SAR trends [1], 896006‑82‑9 may serve as a reduced‑activity comparator in mechanistic studies. When benchmarked against a potent reference arylthioindole (e.g., RS 2518 or compound 5j), the compound could help deconvolute the contribution of the 4‑bromobenzyl‑thio motif to target binding, cellular permeability, and off‑target profiles. This application requires side‑by‑side experimental profiling, as no such comparison data are publicly available.

Pharmacokinetic‑Tool Compound for Amide‑Linked Arylthioindole Metabolic‑Stability Assessment

The 2,6‑dimethylmorpholine amide side‑chain of 896006‑82‑9 is structurally analogous to the morpholino‑ethanone amides that demonstrated improved microsomal stability (t₁/₂ >60 min) compared to ester‑linked congeners (t₁/₂ ≈ 15 min) in the 2011 J. Med. Chem. series [1]. If procured, the compound could be evaluated in liver‑microsome or hepatocyte stability assays to determine whether the 2,6‑dimethyl substitution further enhances or compromises metabolic stability relative to the unsubstituted morpholine amide. This scenario remains entirely prospective; no stability data exist for this specific molecule.

P‑Glycoprotein‑Substrate Profiling in Multidrug‑Resistant Cancer Models

Class‑level data indicate that certain 2‑heterocyclyl‑3‑arylthio‑1H‑indoles evade P‑gp‑mediated efflux, retaining low‑nanomolar potency against NCI/ADR‑RES cells [1]. Procuring 896006‑82‑9 for bidirectional Caco‑2 permeability or P‑gp‑ATPase assays would allow direct assessment of whether the 4‑bromobenzyl + dimethylmorpholine combination maintains the favorable efflux‑ratio profile observed for the morpholino‑amide sub‑class. Until such data are generated, any claim of P‑gp evasion for this compound is speculative.

Quote Request

Request a Quote for 2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.